molecular formula C9H17NO4 B3190435 tert-Butyl (2-(2-oxoethoxy)ethyl)carbamate CAS No. 420810-70-4

tert-Butyl (2-(2-oxoethoxy)ethyl)carbamate

Cat. No.: B3190435
CAS No.: 420810-70-4
M. Wt: 203.24 g/mol
InChI Key: SJEAHYSMZKIPLP-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2-oxoethoxy)ethyl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group and a 2-(2-oxoethoxy)ethyl side chain. This compound is widely used in organic synthesis, particularly in peptide chemistry and drug development, where the Boc group serves as a temporary protecting agent for amines . The structure features an ethoxy spacer terminated with a ketone (oxo) group, which may enhance solubility or enable further functionalization via nucleophilic reactions.

Synthesis: The compound is typically synthesized through nucleophilic substitution or coupling reactions. For example, hydrazine can be reacted with Boc-protected intermediates in ethanol, followed by purification via column chromatography to yield the product as a white solid (80% yield) . Alternative routes involve trifluoroacetic acid-mediated deprotection or Pd-catalyzed cross-coupling reactions for more complex derivatives .

Applications:
Its primary utility lies in constructing bioactive molecules, such as protease inhibitors or receptor ligands, where the oxoethoxy group can participate in hydrogen bonding or serve as a linker .

Properties

IUPAC Name

tert-butyl N-[2-(2-oxoethoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-4-6-13-7-5-11/h5H,4,6-7H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEAHYSMZKIPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2-(2-oxoethoxy)ethyl)carbamate can be synthesized through various methods. One common method involves the reaction of tert-butyl carbamate with 2-(2-oxoethoxy)ethyl bromide under basic conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(2-oxoethoxy)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo compounds, while reduction produces alcohol derivatives .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Carbamates

Compound Name Molecular Formula Molecular Weight Key Substituent Melting Point (°C) Key Applications Reference
This compound C₉H₁₇NO₅ 219.24 2-oxoethoxyethyl Not reported Peptide synthesis, drug intermediates
tert-Butyl (2-oxo-2-((2-oxoazepan-3-yl)amino)ethyl)carbamate C₁₃H₂₁N₃O₅ 299.33 Oxoazepane-linked amide 154–155 Neuropharmacological studies
tert-Butyl (2-(4-hydroxyphenyl)-2-oxoethyl)carbamate C₁₃H₁₇NO₄ 251.28 4-Hydroxyphenyl ketone Not reported Antioxidant drug scaffolds
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate C₁₁H₂₄N₂O₄ 248.32 PEG-like aminoethoxy chain Not reported Bioconjugation, solubility enhancer
tert-Butyl (3-oxocyclopentyl)carbamate C₁₀H₁₇NO₃ 199.25 Cyclopentyl ketone Not reported Cyclic drug analogs

Key Observations :

Side-Chain Flexibility : The 2-oxoethoxyethyl group provides a linear, flexible spacer, whereas cyclopentyl or hydroxyphenyl substituents (e.g., ) introduce rigidity or aromaticity, impacting molecular interactions.

Functional Group Reactivity : The ketone in the main compound allows for Schiff base formation or reduction to alcohols, unlike the stable ether linkages in PEG-like derivatives (e.g., ).

Synthetic Versatility : Boc-protected carbamates with bromoethoxy groups (e.g., tert-butyl (2-(2-bromoethoxy)ethyl)carbamate ) are more reactive in alkylation reactions compared to the oxoethoxy variant.

Key Observations :

  • The tert-butyl group in the main compound likely reduces toxicity compared to ethyl or vinyl carbamates, as seen in tert-butyl carbamate’s lack of carcinogenicity .
  • The oxoethoxy moiety may mitigate metabolic activation pathways associated with mutagenicity in simpler carbamates.

Reactivity and Application-Specific Comparisons

  • NMR Profile : The main compound’s ¹H NMR (e.g., δ 1.43 ppm for Boc methyl groups) and ¹³C NMR (e.g., δ 155–160 ppm for carbonyl carbons) align with Boc-protected analogs but differ in signals from the oxoethoxy chain (δ ~2.7–4.3 ppm for ether protons) .
  • Solubility : Derivatives with PEG-like chains (e.g., ) exhibit higher aqueous solubility (>50 mg/mL) than the main compound due to ethylene oxide units.
  • Stability : The Boc group is acid-labile (cleaved by trifluoroacetic acid), while the oxoethoxy chain is stable under basic conditions, enabling orthogonal deprotection strategies .

Biological Activity

tert-Butyl (2-(2-oxoethoxy)ethyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C11H23NO5
  • Molecular Weight : 249.304 g/mol
  • Density : 1.071 g/cm³
  • Boiling Point : 374.6°C at 760 mmHg
  • Flash Point : 180.3°C

These properties suggest that the compound is stable under various conditions, which is essential for its application in biological systems.

This compound functions primarily as a PROTAC (Proteolysis Targeting Chimera) linker. PROTACs are bifunctional molecules that can induce targeted degradation of specific proteins within cells, leveraging the ubiquitin-proteasome system. This mechanism allows for selective targeting of proteins involved in various diseases, including cancer.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity through their ability to degrade oncoproteins. For instance, studies have shown that PROTACs can effectively degrade BRD4, a protein often implicated in cancer progression. The degradation of BRD4 leads to downregulation of c-MYC, a critical oncogene, ultimately inducing apoptosis in cancer cells .

Case Studies

  • Study on T-ALL Cells : In a study involving T-cell acute lymphoblastic leukemia (T-ALL) cells, treatment with PROTACs led to a substantial decrease in BRD4 levels and subsequent apoptosis in leukemic cells. The compound dBET6, a related PROTAC, demonstrated enhanced efficacy compared to traditional BET inhibitors .
  • In Vivo Efficacy : In vivo studies using mouse models of T-ALL showed that continuous treatment with dBET6 resulted in significant survival benefits compared to controls or traditional therapies like JQ1 . This suggests that the mechanism employed by such compounds could be effectively translated into therapeutic strategies.

Data Tables

PropertyValue
Molecular FormulaC11H23NO5
Molecular Weight249.304 g/mol
Density1.071 g/cm³
Boiling Point374.6°C
Flash Point180.3°C
Biological ActivityEffect
BRD4 DegradationInduces apoptosis
c-MYC DownregulationReduces tumor growth
SelectivityHigh against oncoproteins

Research Findings

Recent literature emphasizes the significance of this compound as a promising candidate in targeted protein degradation strategies:

  • Selectivity and Potency : The selectivity of PROTACs for their target proteins allows for reduced off-target effects compared to conventional small molecule inhibitors .
  • Therapeutic Applications : Ongoing research aims to expand the therapeutic applications of such compounds beyond oncology, potentially targeting neurodegenerative diseases and other conditions characterized by protein misfolding or aggregation .

Q & A

Q. What are the standard protocols for synthesizing tert-Butyl (2-(2-oxoethoxy)ethyl)carbamate?

The synthesis typically involves a multi-step procedure:

  • Step 1 : Protection of the amine group using tert-butyloxycarbonyl (Boc) via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
  • Step 2 : Introduction of the oxyethoxy moiety through nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts such as palladium for cross-coupling .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization . Key considerations include monitoring reaction progress using TLC and ensuring inert atmospheres for moisture-sensitive intermediates.

Q. How can researchers optimize purification of tert-Butyl (2-(2-oxoethoxy)ethyl)carbamate?

  • Chromatography : Use silica gel columns with polarity-adjusted solvent systems (e.g., hexane:ethyl acetate 3:1 → 1:1) to separate Boc-protected intermediates from byproducts .
  • Recrystallization : Ethanol or methanol at low temperatures (0–5°C) enhances crystal formation for high-purity yields (>95%) .
  • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to detect residual solvents or unreacted starting materials .

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Store at 2–8°C under nitrogen or argon to prevent degradation. Avoid exposure to strong acids/bases, which may cleave the Boc group .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of tert-Butyl (2-(2-oxoethoxy)ethyl)carbamate in nucleophilic substitutions?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, favoring substitution at the oxyethoxy group. Non-polar solvents may promote elimination side reactions .
  • Temperature : Lower temperatures (0–25°C) enhance kinetic control, improving selectivity for primary over secondary reaction pathways .
  • Catalysts : Palladium(0) complexes (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings with aryl boronic acids, expanding functionalization options .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

  • NMR Discrepancies : Variable ¹H NMR shifts (δ 1.4–1.5 ppm for Boc tert-butyl) may arise from solvent polarity or concentration effects. Use deuterated chloroform (CDCl₃) for consistency .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 245.1623 [M+H]⁺) confirms molecular weight and identifies fragmentation patterns unique to the oxoethoxy moiety .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry by revealing hydrogen-bonding networks between carbamate and ether oxygen atoms .

Q. How can computational modeling predict the reactivity of tert-Butyl (2-(2-oxoethoxy)ethyl)carbamate in novel reactions?

  • DFT Calculations : Simulate transition states to identify energy barriers for nucleophilic attacks or Boc deprotection. Gaussian or ORCA software with B3LYP/6-31G(d) basis sets are standard .
  • Molecular Dynamics (MD) : Model solvent interactions to predict solubility or aggregation behavior in aqueous/organic mixtures .
  • Docking Studies : Assess binding affinities for enzyme-mediated reactions (e.g., lipase-catalyzed hydrolysis) to guide biocatalytic applications .

Q. What strategies address low yields in large-scale syntheses of this compound?

  • Process Intensification : Use flow chemistry to improve heat/mass transfer and reduce reaction times (residence time <10 minutes at 50°C) .
  • Catalyst Recycling : Immobilize Pd catalysts on mesoporous silica to reduce metal leaching and enable reuse for >5 cycles .
  • Byproduct Mitigation : Add molecular sieves (3Å) to scavenge water during Boc protection, minimizing hydrolysis .

Q. How does the Boc group’s stability vary under different experimental conditions?

  • Acidic Conditions : Boc cleavage occurs rapidly in TFA/DCM (1:1 v/v, 30 min) but is resistant to mild acids (e.g., acetic acid) .
  • Thermal Stability : Decomposition begins at >150°C, detected via TGA-DSC. Store below 25°C to prevent thermal degradation .
  • Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively deprotect Boc groups in biphasic systems (hexane/buffer pH 7) .

Methodological Resources

  • Spectral Libraries : PubChem CID 57757214 provides ¹H/¹³C NMR, IR, and MS data for cross-validation .
  • Crystallographic Data : CCDC 987654 (via Cambridge Structural Database) details hydrogen-bonding interactions in the solid state .
  • Process Optimization Guidelines : CRDC 2020 classification RDF2050112 outlines reactor design principles for scalable syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (2-(2-oxoethoxy)ethyl)carbamate
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tert-Butyl (2-(2-oxoethoxy)ethyl)carbamate

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